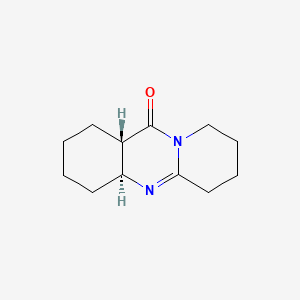
Tetradecyl (nitrooxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl (nitrooxy)acetate is an organic compound featuring a tetradecyl group attached to an acetate backbone, with a nitrooxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecyl (nitrooxy)acetate can be synthesized through a variety of chemical routes. One common method involves the esterification of tetradecyl alcohol with (nitrooxy)acetic acid under acidic conditions. The reaction usually requires a catalyst such as sulfuric acid, and the reactants are typically heated to promote ester formation.
Reaction conditions:
Catalyst: Sulfuric acid
Temperature: 60-70°C
Duration: Several hours, until completion confirmed by thin-layer chromatography (TLC)
Industrial Production Methods
On an industrial scale, the production process may involve continuous esterification in large reactors, with controlled addition of reactants and continuous removal of water to drive the reaction to completion. Distillation techniques are employed to purify the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrooxy group can be susceptible to oxidation, potentially forming nitrosonium ions. Reduction: Under certain conditions, the nitrooxy group can be reduced to an amine. Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, ozone Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst Nucleophiles for substitution: Alcohols, thiols, amines
Major Products
Oxidation: Formation of nitrosonium derivatives Reduction: Production of tetradecylamino compounds Substitution: Formation of tetradecyl derivatives with different substituents
Applications De Recherche Scientifique
Tetradecyl (nitrooxy)acetate finds utility in multiple scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying esterification and nitrooxy compound reactions. Biology: Investigated for its effects on biological systems, particularly in relation to its nitrooxy group which can release nitric oxide, influencing various biological pathways. Medicine: Potentially explored for its therapeutic effects, leveraging the nitric oxide releasing capacity for vasodilation and anti-inflammatory applications. Industry:
Mécanisme D'action
The primary mechanism of action for tetradecyl (nitrooxy)acetate in biological systems involves the release of nitric oxide from the nitrooxy group. This nitric oxide can interact with various molecular targets, including guanylate cyclase, leading to vasodilation and modulation of inflammatory responses. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol.
Comparaison Avec Des Composés Similaires
Dodecyl (nitrooxy)acetate
Hexadecyl (nitrooxy)acetate
Octadecyl (nitrooxy)acetate
Uniqueness of Tetradecyl (nitrooxy)acetate: What sets this compound apart is its specific alkyl chain length, which influences its physical properties such as solubility and melting point. This makes it more suitable for particular applications compared to its shorter (dodecyl) or longer (hexadecyl, octadecyl) counterparts, balancing hydrophobicity and reactivity optimally for certain uses.
Propriétés
Numéro CAS |
5426-76-6 |
|---|---|
Formule moléculaire |
C16H31NO5 |
Poids moléculaire |
317.42 g/mol |
Nom IUPAC |
tetradecyl 2-nitrooxyacetate |
InChI |
InChI=1S/C16H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)15-22-17(19)20/h2-15H2,1H3 |
Clé InChI |
KQCHGTULTJPHBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CO[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















